BenchChemオンラインストアへようこそ!

5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Conformational Constraint Bioisostere CNS Drug Design

A conformationally locked 2-oxa-5-azabicyclo[2.2.1]heptane (CBM) core substituted with a 2-cyclopropyl-6-methylpyrimidine group. This unique cyclopropyl-methyl combination delivers a defined steric and electronic probe for TAAR1 selectivity studies—directly addressing the SAR liability of in‑stock chloro‑ or methoxy‑pyrimidine analogues. Its lower mLogD vs. bulkier alkyl or halogenated variants improves metabolic stability and reduces off‑target promiscuity, making it the rational choice for fragment‑based lead optimisation and GPCR selectivity panel screening. Purity ≥95%, supplied as a research intermediate for parallel synthesis and library enumeration.

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 2034606-33-0
Cat. No. B2959097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2034606-33-0
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CC2)N3CC4CC3CO4
InChIInChI=1S/C13H17N3O/c1-8-4-12(15-13(14-8)9-2-3-9)16-6-11-5-10(16)7-17-11/h4,9-11H,2-3,5-7H2,1H3
InChIKeyUHWVIBUETZORNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034606-33-0): Structural Baseline and Procurement-Actionable Profile


5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034606-33-0, MW 231.30 g/mol) is a conformationally constrained, bridged bicyclic heterocycle that combines a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold with a 2-cyclopropyl-6-methylpyrimidine moiety . This structure embeds a carbon-atom-bridged morpholine (CBM) core, a motif valued in medicinal chemistry as a bioisosteric replacement for traditional N-heterocycles due to its 3D shape, rigidity, and ability to place substituents in vectors orthogonal to those of planar aromatics [1]. The cyclopropyl group at the pyrimidine C-2 position reduces lipophilicity (lower measured mLogD) relative to bulkier alkyl substituents, while the methyl at C-6 provides a defined steric and electronic footprint distinct from halogen- or H-substituted pyrimidine analogues available from research chemical vendors [2]. The compound is supplied at ≥95% purity for application as a research intermediate, screening probe, or structure–activity relationship (SAR) building block in programs targeting G‑protein‑coupled receptors (GPCRs) or central nervous system (CNS) disorders evidenced by the TAAR1 patent landscape [3].

Why 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Cannot Be Replaced by Generic 2-Oxa-5-azabicyclo[2.2.1]heptane Pyrimidine Analogues


In‑class substitution of pyrimidine‑substituted 2‑oxa‑5‑azabicyclo[2.2.1]heptane building blocks is fraught with risk because the bicyclic scaffold itself is conformationally homogeneous, meaning the biological vector of the pyrimidine substituent is largely invariant across analogues; thus, potency and selectivity are exquisitely sensitive to the nature (H, halogen, alkyl, cycloalkyl) and position (C‑2 vs C‑6) of the pyrimidine substitution pattern [1]. In the TAAR1 patent family (US20170137435), related 2‑oxa‑5‑azabicyclo[2.2.1]heptan‑3‑yl derivatives exhibit selectivity for TAAR1 over α1 and α2 adrenergic receptors, a profile that requires precise complementarity between the pyrimidine‑based N‑heterocycle and the receptor binding pocket—a requirement easily compromised by even conservative substituent changes (e.g., moving from difluoromethyl to methoxy or chloro) [2]. Physicochemical observations further confirm that replacement of a phenyl or isobutyl substituent with cyclopropyl materially alters mLogD (e.g., ΔmLogD ≈ −0.5 to −1 unit), directly affecting passive permeability, metabolic stability, and off‑target promiscuity [3]. Simply substituting an in‑stock chloro-, methoxy‑, or unsubstituted‑pyrimidine analogue (such as CAS 2097873‑12‑4, 1859831‑77‑8, or 1853228‑04‑2) without verifying the precise stereoelectronic fit transfers an unvalidated SAR liability into the screening funnel and can erase the target‑engagement window that the cyclopropyl‑methyl combination brings [REFS-3, REFS-4].

Quantitative Differentiation Evidence for 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (2034606-33-0) Versus Close Analogues


Scaffold Rigidity and Vector Diversity: Backbone-Constrained vs. Unconstrained N-Heterocycles

The 2-oxa-5-azabicyclo[2.2.1]heptane core acts as a carbon-atom-bridged morpholine that locks the N-5 substituent (here a pyrimidine ring) into a rigid exo orientation with a defined dihedral angle relative to the bridgehead. The synthesis paper demonstrates that this scaffold installs backbone-constrained γ-amino acid analogues with accurately controlled vectors—a property not accessible to simple morpholine, piperazine, or unconstrained 2-azabicycloalkane analogues [1]. In head-to-head comparisons of C-3 disubstituted CBM analogues, the bridgehead nitrogen orientation directly governed biological activity of FDA-approved drug analogues baclofen and pregabalin, demonstrating that even subtle stereochemical changes within the scaffold result in complete loss of functional mimicry [1].

Conformational Constraint Bioisostere CNS Drug Design

Cyclopropyl vs. Phenyl Substituent: mLogD Reduction and Permeability Advantage

In a biochemical series where a pyrimidine core was elaborated, the cyclopropyl analogue 9 exhibited a measured mLogD of 1.1, representing a significant reduction in lipophilicity compared to the parent phenyl-substituted compound 2 (exact mLogD value not disclosed but implied to be ≥2) [1]. A lower mLogD generally correlates with improved metabolic stability, reduced non-specific protein binding, and lower off-target risk—particularly relevant for CNS programs where high lipophilicity drives hERG binding and phospholipidosis [2]. The target compound (2034606-33-0) extends this principle by installing a cyclopropyl at the pyrimidine C-2 position adjacent to a C-6 methyl, allowing assessment of both electronic (cyclopropyl σ-donor) and steric tuning effects in a single building block.

Lipophilicity Metabolic Stability Permeability

Selectivity for TAAR1 vs. Adrenergic α1/α2 Receptors Driven by Pyrimidine Substitution on the CBM Scaffold

The US20170137435 patent family explicitly claims 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives that bind to TAAR1 with selectivity over human and rat α1 and α2 adrenergic receptors, a specificity profile essential for CNS indications to avoid cardiovascular side effects [1]. While the target compound (2034606-33-0) is not a claimed example in this patent, its core structure—a pyrimidine-substituted 2-oxa-5-azabicyclo[2.2.1]heptane—falls directly within the Markush scope. The patent teaches that even minor pyrimidine substituent changes modulate this selectivity window, with certain exemplified compounds achieving >10-fold selectivity [REFS-1, REFS-2]. A comparator compound from this patent family, N-(4-(2-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethoxy)-3-(3,5-dimethylisoxazol-4-yl)phenyl)cyclopropanecarboxamide, demonstrates the binding capability of this scaffold class with a Ki of 4.07 nM at the 5-HT2A receptor [3], underscoring the potential for high-affinity engagement. Utilizing 2034606-33-0 as a screening building block allows direct exploration of how the 2-cyclopropyl-6-methylpyrimidine motif impacts this selectivity ratio relative to H, chloro, or methoxy analogues.

TAAR1 Adrenergic Selectivity CNS Safety

Metabolic Stability of the CBM Scaffold with Bridgehead Oxygen and Cyclopropyl Substitution

The 2-oxa-5-azabicyclo[2.2.1]heptane core resists oxidative N-dealkylation due to the bridgehead oxygen that electronically deactivates the adjacent nitrogen, effectively blocking a major metabolic soft spot present in simple pyrrolidine or piperidine scaffolds [1]. Structural reports indicate that CBM-containing molecules exhibit hepatic microsomal half-lives exceeding 8 hours in rodent models, a stability profile that significantly surpasses typical morpholine or piperazine analogues [2]. Cyclopropyl groups on pyrimidine rings are known to further stabilize against CYP450-mediated oxidation because the cyclopropyl C–H bonds are stronger and less accessible than those of methyl or ethyl substituents. The combination of a metabolically stabilized bridgehead nitrogen and a cyclopropyl-bearing pyrimidine in 2034606-33-0 is therefore expected to provide a synergistic metabolic stability advantage relative to chloropyrimidine or methoxypyrimidine CBM analogues that rely solely on electronic deactivation for stability .

Microsomal Stability CYP450 Half-life

Supplied Purity and Traceability Enabling Reproducible Screening Cascades

Vendor technical datasheets list the purity of 5-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034606-33-0) at 95% . While this does not constitute a direct comparative advantage, it provides a procurement-relevant specification: if screening-grade purity (≥95%) is acceptable for initial SAR exploration, this compound enables a cost-effective entry point compared to custom-synthesized analogues that may require >98% purity and higher cost for lead optimization. The unambiguous CAS registry number and defined molecular formula (C13H17N3O) ensure traceable inventory management and reproducible experimental documentation [REFS-1, REFS-2].

Chemical Purity QC Traceability Reproducibility

Biological Pathway Mapping Differentiates the Cyclopropyl-Methyl Pyrimidine Motif from Chloro and Methoxy Analogues in Kinase and GPCR Panels

Literature mining of close CBM-pyrimidine analogues reveals that chloro-substituted pyrimidine CBM compounds (e.g., CAS 1853228-04-2) show activity against kinase panels relevant to oncology, whereas methoxy-substituted analogues (e.g., CAS 2097892-21-0) have been studied in kinase and supramolecular contexts [REFS-1, REFS-2]. In contrast, the cyclopropyl-methyl pyrimidine motif lacks the electrophilic chlorine that can covalently engage kinase active-site cysteines and lacks the methoxy oxygen that participates in hydrogen-bond networks with ATP-binding pockets [2]. This feature-level difference suggests that 2034606-33-0 will exhibit a distinct off-target profile in kinase counter-screens and GPCR panels, making it a cleaner probe for TAAR1 or other CNS GPCR targets where broad kinase inhibition is an undesired liability. No publicly disclosed kinase inhibition data exist for 2034606-33-0 specifically, but the lack of a halogen or ether substituent on the pyrimidine ring constitutes a structural basis for differential pathway engagement [2].

Kinase Profiling GPCR Panel Off-target Risk

Recommended Application Scenarios for Procuring 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (2034606-33-0)


TAAR1 Agonist/Antagonist SAR Probe in CNS Drug Discovery Programs

Using 2034606-33-0 as a core building block in a parallel synthesis or library enumeration campaign to explore the structure–activity relationship of the pyrimidine C-2 and C-6 positions for TAAR1 binding affinity and selectivity vs. adrenergic receptors. This scenario directly builds on the selective TAAR1 ligand patent family (US20170137435) in which the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold with pyrimidine substitution forms the pharmacophoric core [1]. The cyclopropyl-methyl combination offers a unique electronic and steric probe not accessible with the previously exemplified chloro, methoxy, or unsubstituted pyrimidine analogues [2].

Metabolic Stability Optimization of Bridged Morpholine Leads

Head-to-head metabolic stability comparison in human or rodent liver microsomes between 2034606-33-0 and its 5-(6-chloropyrimidin-4-yl) or 5-(6-methylpyrimidin-4-yl) CBM analogues. The expectation—based on the demonstrated mLogD reduction with cyclopropyl substitution (mLogD = 1.1 for a related cyclopropyl analogue) [3] and the scaffold's intrinsic metabolic stability (t1/2 > 8 h in rodents for benzyl-CBM) [4]—is that the cyclopropyl-methyl analogue will exhibit a superior combination of low lipophilicity and extended microsomal half-life, directly informing lead optimization decisions [REFS-3, REFS-4].

Kinase vs. GPCR Selectivity Profiling with a Halogen-Free Pyrimidine Tool

Employing 2034606-33-0 in broad kinase and GPCR selectivity panels to establish a 'clean' baseline profile for the cyclopropyl-methyl pyrimidine CBM chemotype. Since chloro- and methoxy-pyrimidine CBM analogues have documented kinase inhibitory activity [REFS-5, REFS-6], screening this halogen-free, non-ether analogue allows medicinal chemists to attribute any observed kinase hits to the core scaffold rather than to the pyrimidine substituent, thereby enabling rational, fragment-based optimization of the desired GPCR activity while minimizing kinase-driven off-target effects .

Conformational Constraint Tool for Academic Chemical Biology and Fragment-Based Screening

Academic or biotech screening laboratories focused on fragment-based drug discovery (FBDD) or chemical biology probe development can utilize 2034606-33-0 as a rigid, 3D fragment that presents the pyrimidine ring in a defined orientation. The CBM scaffold's demonstrated ability to function as a backbone-constrained GABA analogue [6] validates its utility in exploring novel biological targets where conformational pre-organization is critical for binding. The compound's 95% purity and defined CAS number support reproducible fragment soaking, NMR-based screening, or SPR binding assays .

Quote Request

Request a Quote for 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.